2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system, followed by oxidation to introduce the carbaldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Products such as 2-(4-ethyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde or 2-(4-ethyl-3-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different chemical properties and biological activities.
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: Lacks the ethyl group, which may affect its solubility and reactivity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHWHSIWRLPEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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